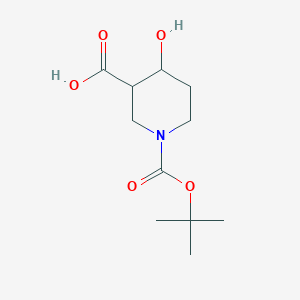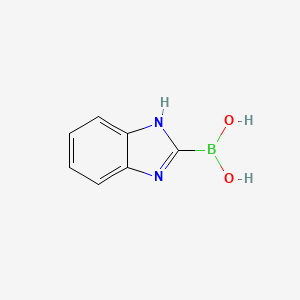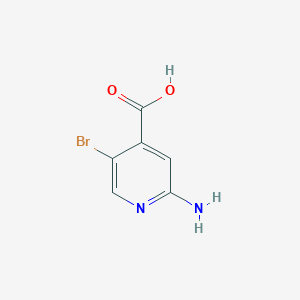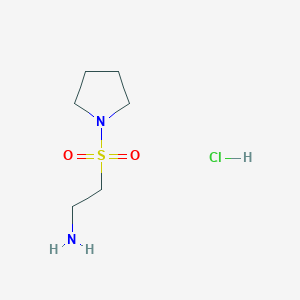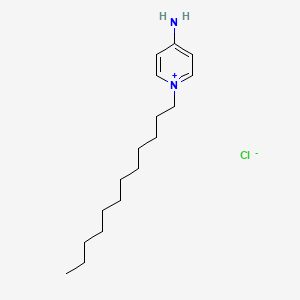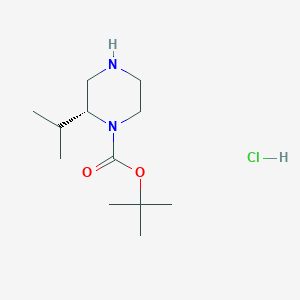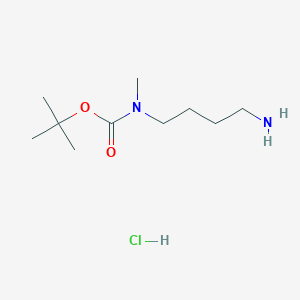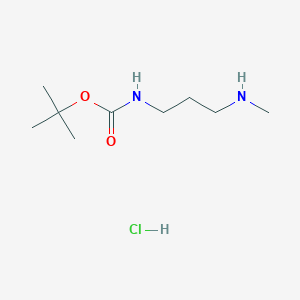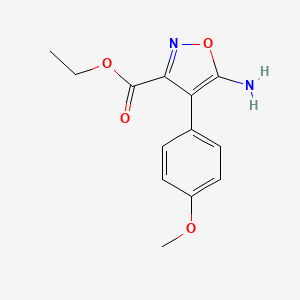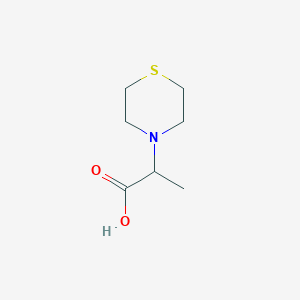
2-(Thiomorpholin-4-yl)propanoic acid
説明
“2-(Thiomorpholin-4-yl)propanoic acid” is a chemical compound with the CAS Number: 6007-57-4 . It has a molecular weight of 175.25 and its IUPAC name is 2-(4-thiomorpholinyl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(Thiomorpholin-4-yl)propanoic acid” is 1S/C7H13NO2S/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-(Thiomorpholin-4-yl)propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 175.25 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found.科学的研究の応用
Environmental Fate and Behavior of Phenoxy Herbicides Research on phenoxy herbicides, including compounds structurally related to 2-(thiomorpholin-4-yl)propanoic acid, highlights the significance of soil parameters like pH, organic carbon content, and iron oxides in determining the sorption behavior of these chemicals in the environment. Soil organic matter and iron oxides are identified as crucial sorbents, with sorption rationalized based on soil characteristics and independent sorption coefficients for humic acids and specific iron oxides (Werner, Garratt, & Pigott, 2012).
Global Trends in Herbicide Toxicity Studies A scientometric review on the toxicity of 2,4-D herbicide, a phenoxy herbicide related to 2-(thiomorpholin-4-yl)propanoic acid, maps out the development of research in this field. The review identifies key areas of concern, including occupational risk, neurotoxicity, resistance, and impacts on non-target species. Future research is suggested to focus on molecular biology and exposure assessment (Zuanazzi, Ghisi, & Oliveira, 2020).
Adsorption of Heavy Metals on Modified Clay Minerals The use of kaolinite and montmorillonite clay minerals, modified to enhance their adsorption capacity for heavy metals, is reviewed. These modifications are critical for environmental remediation efforts, offering a way to address pollution by toxic metals, including those that might be associated with the use or disposal of 2-(thiomorpholin-4-yl)propanoic acid and similar compounds (Bhattacharyya & Gupta, 2008).
Antioxidant Activity Analysis Methods A critical review of tests used to determine antioxidant activity, including ORAC and FRAP assays, sheds light on the chemical mechanisms and applicability of these methods. Such assessments are essential for understanding the antioxidant potential of compounds, potentially including derivatives of 2-(thiomorpholin-4-yl)propanoic acid (Munteanu & Apetrei, 2021).
Biomedical Applications of Phosphorus-containing Polymers The review on phosphorus-containing organic materials highlights their biocompatibility and protein adsorption resistance, making them suitable for various biomedical applications. This includes potential uses of 2-(thiomorpholin-4-yl)propanoic acid derivatives in drug delivery, dentistry, and regenerative medicine (Monge, Canniccioni, Graillot, & Robin, 2011).
Safety and Hazards
特性
IUPAC Name |
2-thiomorpholin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIGZMZFMCERQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291682 | |
| Record name | α-Methyl-4-thiomorpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6007-57-4 | |
| Record name | α-Methyl-4-thiomorpholineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6007-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-4-thiomorpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



